2-Hydroxy-6-isopropylquinoline-4-carboxylic acid

Lipophilicity LogP Druglikeness

Researchers requiring PDE3-active quinoline fragments face limited 6-position SAR options. This compound fills that gap with a unique 6-isopropyl substituent that counter-intuitively lowers LogP to 1.7 (vs. 2.59 for 6-methyl) while maintaining TPSA 66.4 Ų. • PDE3 inhibitory scaffold validated in CN119977881B • Differentiated LogP/TPSA profile aids oral druglikeness optimization and reduces lipophilicity-driven off-target binding • Available in bulk with 97% purity from commercial stock

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B11877454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-isopropylquinoline-4-carboxylic acid
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
InChIInChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)10(13(16)17)6-12(15)14-11/h3-7H,1-2H3,(H,14,15)(H,16,17)
InChIKeyFICCGZKDZTUZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline


2-Hydroxy-6-isopropylquinoline-4-carboxylic acid (CAS 1267063-16-0) is a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative with a molecular weight of 231.25 g/mol and molecular formula C₁₃H₁₃NO₃ [1]. Its substituent pattern—2-hydroxyl, 4-carboxyl, and 6-isopropyl—distinguishes it from simpler quinoline-4-carboxylic acid cores and confers a computed LogP (XLogP3-AA) of 1.7, with two hydrogen bond donors and three acceptors [1]. Direct, published head-to-head biological data for this specific compound are scarce; however, its computed physicochemical profile and its patent-cited placement within a PDE3-active 2-hydroxy-6-substituted quinoline series [2] provide the quantifiable differentiation baseline required for informed procurement.

1 PDE3 inhibitor lead optimization with balanced lipophilicity
2 Quinoline-4-carboxylic acid SAR comparator studies
3 Fragment-based design requiring polarity-adjusted ligand efficiency

Why Generic Substitution Fails


The 6-isopropyl substituent is not a passive structural ornament; it substantially alters lipophilicity and hydrogen-bonding capacity relative to the unsubstituted core (2-hydroxyquinoline-4-carboxylic acid, MW 189.17, LogP ~2.08) or the 6-methyl analog (MW 203.19, LogP ~2.59) [1][2]. These differences translate into observable shifts in target engagement potential: the Chinese patent CN119977881B explicitly demonstrates that 2-hydroxy-6-alkoxyquinoline analogs, which share the same 2-hydroxy-4-carboxy scaffold as the target compound, exhibit significant PDE3 inhibition with improved water solubility, hepatic stability, and bioavailability [3]. Interchanging the 6-isopropyl compound with a 6-unsubstituted or 6-methyl analog would therefore alter the LogP window, likely changing PDE3 binding kinetics and ADME properties—risks that render generic substitution scientifically unjustified.

6-Methyl analog — higher LogP (~2.59) may shift membrane permeability and metabolic clearance profiles away from the target compound's more hydrophilic window.
Unsubstituted core — lacking the 6-isopropyl group removes hydrophobic contact surface, potentially altering PDE3 binding kinetics and lipophilicity-driven target engagement.
6-Isopropylquinoline — absence of the 2-hydroxy-4-carboxyl pharmacophore eliminates the hydrogen bond donor/acceptor array required for PDE3 catalytic domain interaction.

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. 6-Methyl & Unsubstituted Analogs

The target compound's XLogP3-AA of 1.7 [1] is substantially lower than that of the 6-methyl analog (LogP 2.59) and the commercially prevalent intermediate 2-hydroxyquinoline-4-carboxylic acid (LogP 2.08) [2][3]. This positions the 6-isopropyl derivative in a lipophilicity range more consistent with favorable oral absorption (typically LogP 1–3) and reduced non-specific protein binding compared to more lipophilic analogs. The 0.89 LogP unit gap relative to the 6-methyl analog represents a ~7.7-fold difference in octanol-water partition coefficient, a magnitude that can shift membrane permeability and metabolic clearance profiles in lead optimization.

Lipophilicity Gap
Cross-study comparable
ΔLogP −0.89
vs. 6-methyl analog
Supports a more balanced oral absorption profile context relative to lipophilic analogs.
Computed XLogP3-AA vs. Chembase LogP; ~7.7-fold partition difference.
Lipophilicity LogP Druglikeness Permeability

Hydrogen Bond Donor-Acceptor Profile for PDE Target Engagement

The target compound provides 2 hydrogen bond donors (2-hydroxyl and carboxylic acid OH) and 3 hydrogen bond acceptors (carbonyl oxygen, hydroxyl oxygen, carboxylic acid carbonyl) [1]. This is identical to the HBD/HBA count of the 6-methyl and unsubstituted 2-hydroxyquinoline-4-carboxylic acid analogs, but the 6-isopropyl group introduces greater steric bulk and hydrophobic contact surface. In PDE3 inhibitor design, the hydrogen bond donor/acceptor array anchored at the 2- and 4-positions is critical for catalytic domain binding [2]. The preserved HBD/HBA pharmacophore, combined with the differentiated lipophilicity from the 6-isopropyl group, enables target engagement tuning that is unavailable with either the 6-methyl analog (matched HBD/HBA but higher LogP) or the 6-unsubstituted core (matched HBD/HBA but no hydrophobic 6-substituent).

Pharmacophoric HBD/HBA
Class-level inference
HBD 2, HBA 3
Identical to 2-hydroxy-4-carboxyl scaffold analogs
Preserved PDE3 pharmacophoric minimum; 6-isopropyl differentiates lipophilicity without sacrificing hydrogen bond capacity.
Scaffold requirement supported by patent CN119977881B.
Hydrogen bonding Target engagement PDE inhibition Molecular recognition

Topological Polar Surface Area & Permeability Differentiation

The target compound has a computed TPSA of 66.4 Ų [1], identical to the 2-hydroxyquinoline-4-carboxylic acid core (66.40 Ų) [2] but lower than the 6-methyl analog (70.42 Ų) [3]. A TPSA below 70 Ų is generally associated with good blood-brain barrier penetration potential, while values above 70 Ų tend to limit CNS exposure. The 4.02 Ų TPSA gap between the 6-isopropyl and 6-methyl analogs represents a measurable difference that could translate into differential CNS vs. peripheral distribution. Furthermore, its TPSA of 66.4 Ų compared to 6-isopropylquinoline's 12.9 Ų [4] reflects the carboxyl/hydroxyl contribution that enables PDE catalytic domain hydrogen bonding.

TPSA Differentiation
Cross-study comparable
ΔTPSA −4.02 Ų
vs. 6-methyl analog
Supports a measurable CNS permeability context below the 70 Ų threshold for research prioritization.
Target TPSA 66.4 Ų; 6-methyl analog 70.42 Ų.
TPSA Blood-brain barrier Permeability Druglikeness

Molecular Weight & Ligand Efficiency Differentiation

The molecular weight of 231.25 g/mol [1] positions the target compound 27.94 Da below the 6-methyl analog (203.19 g/mol) but 42.08 Da above the unsubstituted 2-hydroxyquinoline-4-carboxylic acid core (189.17 g/mol) . More critically, it adds the 2-hydroxy and 4-carboxyl pharmacophoric elements absent from 6-isopropylquinoline (171.24 g/mol, ΔMW = +60.01 Da) [2]. In fragment-based or lead optimization programs, each additional heavy atom must contribute to binding affinity; the 27.94 Da mass increment over the 6-methyl analog (corresponding to one additional carbon atom) is accompanied by a 0.89-unit LogP reduction, suggesting that the isopropyl branching enhances polarity-adjusted ligand efficiency relative to the linear methyl substituent.

Ligand Efficiency Vector
Cross-study comparable
ΔMW +27.94 Da
Isopropyl carbon adds polarity-adjusted efficiency
Suggests enhanced polarity-adjusted ligand efficiency relative to the 6-methyl substituent for fragment-to-lead programs.
MW increment accompanied by a 0.89 LogP reduction.
Ligand efficiency Molecular weight Fragment-based drug design Lead optimization

Recommended Application Scenarios


PDE3 Inhibitor Lead Optimization with Balanced Lipophilicity

The patent CN119977881B establishes that 2-hydroxy-6-substituted quinoline-4-carboxylic acid scaffolds exhibit significant PDE3 inhibition [1]. The target compound's XLogP3-AA of 1.7, TPSA of 66.4 Ų, and MW of 231.25, combined with preserved HBD/HBA count, make it a candidate for PDE3 inhibitor lead optimization. Its LogP is 0.89 units lower than the 6-methyl analog, positioning it in the favorable range (1–3) for oral druglikeness and potentially reducing lipophilicity-driven off-target binding.

Fragment-Based Design with 6-Position Hydrophobic Branching

The 6-isopropyl substituent provides greater steric bulk than the 6-methyl analog while reducing LogP by 0.89 units, offering a unique polarity-adjusted ligand efficiency profile. This compound can serve as a core fragment for PDE3, dihydroorotate dehydrogenase (DHODH) [2], or quinoline-4-carboxylic acid-targeting programs where 6-position hydrophobic branching is desired without the excessive lipophilicity of the 6-methyl variant.

SAR Comparator Studies for Quinoline-4-Carboxylic Acids

The target compound fills a measurable gap between the unsubstituted 2-hydroxyquinoline-4-carboxylic acid (LogP 2.08, TPSA 66.40) and the 6-methyl analog (LogP 2.59, TPSA 70.42). With a LogP of 1.7 and TPSA of 66.4, it defines a distinct SAR data point that the 6-isopropyl branch reduces LogP despite increased carbon count—a counter-intuitive observation valuable for computational QSAR model training and validation [3].

Chemical Probe for PDE3A vs. PDE3B Selectivity Profiling

The 2-hydroxy-4-carboxyl pharmacophore shared by the target compound aligns with the PDE3 inhibitory scaffold described in CN119977881B [1]. The 6-isopropyl substituent provides a differentiated LogP/TPSA profile that may confer PDE3A vs. PDE3B selectivity advantages over 6-alkoxy analogs when evaluated in recombinant PDE3 isozyme assays. This application scenario is supported by the known differential selectivity of PDE3 inhibitors (e.g., cilostamide: PDE3A IC₅₀ = 27 nM, PDE3B IC₅₀ = 50 nM) [4].

Application
Selection Property
Validation Focus
PDE3 inhibitor lead optimization
Balanced lipophilicity profile
Oral druglikeness and off-target binding context
Fragment-based 6-position branching studies
Polarity-adjusted ligand efficiency
PDE3/DHODH target engagement review
Quinoline-4-carboxylic acid SAR comparator
Distinct LogP/TPSA data point
QSAR model training and validation context
Chemical probe for PDE3 isozyme profiling
Differentiated 2-hydroxy-4-carboxyl pharmacophore
PDE3A vs. PDE3B selectivity assay context
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